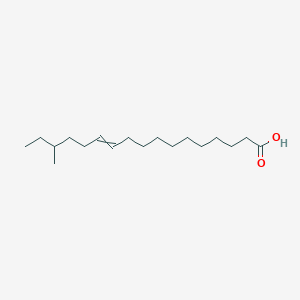
15-Methylheptadec-11-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Methylheptadec-11-enoic acid is a long-chain fatty acid with the molecular formula C18H34O2. It is characterized by the presence of a methyl group at the 15th carbon and a double bond between the 11th and 12th carbons. This compound is part of the broader class of carboxylic acids, which are known for their diverse roles in biological systems and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methylheptadec-11-enoic acid can be achieved through various organic synthesis techniques. One common method involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with a suitable aldehyde or ketone to form the desired carboxylic acid after hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of natural fatty acids using enzymatic processes. Monooxygenase enzymes, such as cytochrome P450 monooxygenase, are employed to introduce hydroxyl groups and other functional groups to the fatty acid chain, thereby converting it into the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
15-Methylheptadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
15-Methylheptadec-11-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the production of biopolymers, biolubricants, and biosurfactants.
Wirkmechanismus
The mechanism of action of 15-Methylheptadec-11-enoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can modulate gene expression and influence various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
15-Methylheptadec-11-enoic acid can be compared with other long-chain fatty acids, such as:
Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon.
Palmitoleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon.
Linoleic acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th carbons.
Uniqueness
The presence of a methyl group at the 15th carbon and a double bond at the 11th carbon makes this compound unique. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
402716-54-5 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
15-methylheptadec-11-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20/h9,11,17H,3-8,10,12-16H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
BRRCMKRBCYWRCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC=CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















